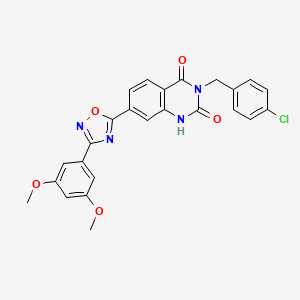

3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O5 and its molecular weight is 490.9. The purity is usually 95%.

BenchChem offers high-quality 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinazoline derivatives are synthesized through various chemical reactions, often involving carbon dioxide and catalytic amounts of bases or other reagents. For example, a solvent-free synthesis method using carbon dioxide and a catalytic amount of DBU or DBN under solvent-free conditions has been developed, yielding quinazoline-2,4(1H,3H)-diones in good to excellent yields (Mizuno et al., 2007). Similarly, cesium carbonate has been used as a catalyst for synthesizing quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles and carbon dioxide, highlighting the role of reaction parameters like solvent, temperature, and CO2 pressure (Patil et al., 2008).

Biological Activities and Applications

Quinazoline derivatives have shown a wide range of biological activities. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to quinazolines, have demonstrated potent cytotoxic activities against various cancer cell lines, with some compounds achieving IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003). Another study synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity, showing significant potency in vitro against a panel of 11 cell lines, with one compound exhibiting a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Potential for Drug Development

The structural and functional diversity of quinazoline and oxadiazole derivatives makes them attractive scaffolds for drug development. For example, pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), with one compound displaying excellent potency against AtHPPD with an IC50 value of 84 nM, suggesting their utility in herbicide development (He et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 4-chlorobenzyl and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-chlorobenzaldehyde", "3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "chloroacetyl chloride", "sodium methoxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "sodium carbonate", "sodium chloride", "ethanol", "water" ], "Reaction": [ "Synthesis of 2-aminobenzoic acid from anthranilic acid", "Synthesis of 2-ethyl-4-hydroxyquinazoline-3-carboxylic acid from 2-aminobenzoic acid and ethyl acetoacetate", "Synthesis of 2-ethyl-4-chloroquinazoline-3-carboxylic acid from 2-ethyl-4-hydroxyquinazoline-3-carboxylic acid and phosphorus oxychloride", "Synthesis of 2-ethyl-4-chloroquinazoline-3-carboxaldehyde from 2-ethyl-4-chloroquinazoline-3-carboxylic acid and sodium hydroxide", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3,5-dimethoxyaniline, chloroacetyl chloride, and sodium methoxide", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and sodium bicarbonate", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine and thionyl chloride", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride and acetic anhydride", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid ethyl ester from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid and sodium bicarbonate", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethylamine from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid ethyl ester and sodium hydroxide", "Synthesis of 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxaldehyde from 2-ethyl-4-chloroquinazoline-3-carboxaldehyde and 4-chlorobenzaldehyde", "Synthesis of 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxylic acid from 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxaldehyde and sodium hydroxide", "Synthesis of 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione from 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxylic acid and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethylamine" ] } | |

CAS-Nummer |

1207016-64-5 |

Molekularformel |

C25H19ClN4O5 |

Molekulargewicht |

490.9 |

IUPAC-Name |

3-[(4-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-5-8-20-21(11-15)27-25(32)30(24(20)31)13-14-3-6-17(26)7-4-14/h3-12H,13H2,1-2H3,(H,27,32) |

InChI-Schlüssel |

CTHDTHYUEIBHGC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2613206.png)

methanone](/img/structure/B2613207.png)

![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)

![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)